2-Chloropropane-1,2-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropropane-1,2-diol can be synthesized through the chlorination of glycerol. The reaction involves the treatment of glycerol with hydrochloric acid, resulting in the substitution of one hydroxyl group with a chlorine atom . The reaction can be represented as follows:
HOCH2CH(OH)CH2OH+HCl→HOCH2CH(OH)CH2Cl+H2O
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of epichlorohydrin . This method is preferred due to its efficiency and scalability. The hydrolysis reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) under basic conditions.
Major Products:
Oxidation: Formation of 3-chloropropanal or 3-chloropropanoic acid.
Reduction: Formation of propane-1,2-diol.
Substitution: Formation of glycerol.
Scientific Research Applications
2-Chloropropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have investigated its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has explored its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-chloropropane-1,2-diol involves its interaction with cellular components. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules . These interactions can disrupt normal cellular functions and lead to toxic effects .
Comparison with Similar Compounds
3-Chloropropane-1,2-diol: An isomer with similar properties but different structural arrangement.
1-Chloropropane-2,3-diol: Another isomer with distinct chemical behavior.
Glycerol α-monochlorohydrin: A related compound with similar reactivity.
Uniqueness: 2-Chloropropane-1,2-diol is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. Its presence as a contaminant in food products also highlights its significance in food safety research .
Properties
CAS No. |
185805-20-3 |
---|---|
Molecular Formula |
C3H7ClO2 |
Molecular Weight |
110.54 g/mol |
IUPAC Name |
2-chloropropane-1,2-diol |
InChI |
InChI=1S/C3H7ClO2/c1-3(4,6)2-5/h5-6H,2H2,1H3 |
InChI Key |
HTTUMRADGWHWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(O)Cl |
Origin of Product |
United States |
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